Regioisomeric Control of mGluR5 Allosteric Modulator Pharmacology: [4,5-c] NAM vs. [5,4-c] PAM
The [4,5-c] regioisomer scaffold yields mGluR5 negative allosteric modulators (NAMs). A representative [4,5-c]-derived compound, 3-(2-(Pyridin-2-yl)-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)benzonitrile (CHEMBL1258893), inhibits human recombinant mGluR5 with an IC₅₀ of 60 nM in a glutamate-induced functional assay in CHO cells [1]. In contrast, the [5,4-c] regioisomeric series produces positive allosteric modulators (PAMs); the clinical candidate VU0409551/JNJ-46778212 (based on the [5,4-c] scaffold) exhibits an EC₅₀ of 260 nM for mGluR5 potentiation [2]. This inversion of functional activity is a direct consequence of the regioisomeric fusion, establishing the [4,5-c] scaffold as the essential starting point for NAM programs.
| Evidence Dimension | mGluR5 allosteric modulator functional activity |
|---|---|
| Target Compound Data | Scaffold: 6,7-dihydrooxazolo[4,5-c]pyridine → Representative NAM IC₅₀ = 60 nM (CHEMBL1258893) [1] |
| Comparator Or Baseline | Scaffold: 6,7-dihydrooxazolo[5,4-c]pyridine → Representative PAM EC₅₀ = 260 nM (VU0409551) [2] |
| Quantified Difference | Qualitative inversion: NAM (inhibition) vs. PAM (potentiation); quantitative IC₅₀ = 60 nM vs. EC₅₀ = 260 nM |
| Conditions | Human recombinant mGluR5 expressed in CHO cells (NAM); mGlu5 PAM calcium mobilization assay (PAM) |
Why This Matters
Procurement of the incorrect regioisomer would deliver a scaffold that cannot yield the desired NAM pharmacology, rendering the entire synthetic campaign invalid at the very first step.
- [1] BindingDB entry BDBM50327686. CHEMBL1258893: 3-(2-(Pyridin-2-yl)-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)benzonitrile. IC₅₀ = 60 nM against human mGluR5. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50327686. View Source
- [2] Conde-Ceide, S., et al. (2015). ACS Chem. Neurosci., 6(6), 970–980. VU0409551 EC₅₀ = 260 nM. View Source
